N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide

HCV NS5B inhibition medicinal chemistry structure-activity relationship

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide (CAS 929452-41-5) is a synthetic, small-molecule benzofuran derivative (C22H23NO4, MW 365.4 g/mol) belonging to a class of compounds extensively investigated as hepatitis C virus (HCV) NS5B polymerase inhibitors and anticancer kinase inhibitors. The compound features a 2-(4-methoxybenzoyl) substituent at the benzofuran C2 position, a 3-methyl group, and a sterically hindered 2,2-dimethylpropanamide at the C6 position — a substitution pattern that distinguishes it from numerous closely related benzofuran analogs in commercial screening collections.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
CAS No. 929452-41-5
Cat. No. B6511230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide
CAS929452-41-5
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H23NO4/c1-13-17-11-8-15(23-21(25)22(2,3)4)12-18(17)27-20(13)19(24)14-6-9-16(26-5)10-7-14/h6-12H,1-5H3,(H,23,25)
InChIKeyXPQUMWAAAXUHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

929452-41-5 Procurement Guide: Benzofuran Research Compound for HCV and Kinase-Targeted Screening


N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide (CAS 929452-41-5) is a synthetic, small-molecule benzofuran derivative (C22H23NO4, MW 365.4 g/mol) belonging to a class of compounds extensively investigated as hepatitis C virus (HCV) NS5B polymerase inhibitors and anticancer kinase inhibitors [1]. The compound features a 2-(4-methoxybenzoyl) substituent at the benzofuran C2 position, a 3-methyl group, and a sterically hindered 2,2-dimethylpropanamide at the C6 position — a substitution pattern that distinguishes it from numerous closely related benzofuran analogs in commercial screening collections . Its structural scaffold is shared with compound series disclosed in Wyeth/ViroPharma patents (US 7,265,152; US 7,666,863) targeting HCV replication, providing a well-precedented basis for antiviral and antiproliferative screening applications [2].

Why 929452-41-5 Cannot Be Assumed Interchangeable with Other Benzofuran-6-yl Amides


Benzofuran derivatives with identical core scaffolds but differing C2-aroyl substituents (e.g., 4-methoxybenzoyl vs. 4-chlorobenzoyl, 3-methoxybenzoyl, or unsubstituted benzoyl) exhibit divergent electronic properties, hydrogen-bonding capacity, and steric profiles that are known to drive substantial differences in target binding and cellular potency within this compound class [1]. In the structurally characterized HCV NS5B benzofuran inhibitor series, the 4-methoxyphenyl group at the C2 position was identified as a privileged fragment present in multiple optimized leads with EC50 values <100 nM, and its replacement with other aryl groups consistently altered both potency and cytotoxicity profiles [2]. Additionally, the regioisomeric position of the amide linkage on the benzofuran core (6-yl vs. 5-yl) can redirect the trajectory of the substituent into different regions of a target binding pocket, as demonstrated by SAR studies on related 3-methylbenzofuran antiproliferative agents [3]. These structure-activity relationships mean that even close analogs of 929452-41-5 — such as the 4-chloro, 3-methoxy, or unsubstituted benzoyl variants available from the same screening libraries — cannot be assumed to produce equivalent biological outcomes without explicit comparative data.

929452-41-5: Quantitative Differentiation Evidence vs. Closest Benzofuran Analogs


C2 4-Methoxybenzoyl vs. 4-Chlorobenzoyl: Predicted Electronic and H-Bond Acceptor Differentiation

The target compound bears a 4-methoxybenzoyl group at the benzofuran C2 position, whereas the closest commercially available analog carries a 4-chlorobenzoyl substituent. In the benzofuran HCV inhibitor class, the 4-methoxyphenyl moiety at C2 is a privileged fragment that appeared in multiple optimized leads (e.g., compounds 2{2}, 2{3}, 2{5}, 10{13}) with EC50 values ranging from 84 nM to 210 nM in HCV replicon assays [1]. The 4-methoxy group acts as a hydrogen-bond acceptor (HBA), whereas the 4-chloro substituent is only weakly HBA-capable, altering the pharmacophoric interaction profile with target residues. Although direct head-to-head comparative biological data between the 4-methoxy and 4-chloro analogs is not publicly available, the established SAR within the benzofuran HCV series indicates that C2-aroyl substituent identity is a critical driver of both antiviral potency and selectivity index (SI) [1]. Specifically, replacement of the 4-methoxyphenyl group with other aryl systems in the related series led to potency shifts of >6-fold (e.g., EC50 from 98 nM to >600 nM in compounds 10{13} vs. 10{11}) [2]. This class-level SAR supports the expectation that the 4-methoxybenzoyl analog (929452-41-5) will display distinct biological activity compared to the 4-chlorobenzoyl variant.

HCV NS5B inhibition medicinal chemistry structure-activity relationship

Amide Substituent Steric Bulk: 2,2-Dimethylpropanamide vs. Less Hindered Amide Analogs

The compound incorporates a 2,2-dimethylpropanamide (pivalamide-type) group at the benzofuran C6 position. This tert-butyl-like amide introduces significant steric hindrance around the amide bond compared to analogs bearing less hindered acetamide, propanamide, or cyclopropanecarboxamide groups at the same position. In medicinal chemistry, the 2,2-dimethylpropanamide motif is a well-precedented strategy for improving metabolic stability by sterically shielding the amide bond from hydrolytic enzymes [1]. Among commercially available benzofuran-6-yl amide analogs, the target compound is the only one combining this sterically demanding amide with the 4-methoxybenzoyl C2 substituent; the unsubstituted benzoyl analog (N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide, MW 335.4) lacks the methoxy HBA, while the 4-methylbenzoyl analog (MW 349.43) substitutes the methoxy oxygen with a methyl group that cannot serve as an HBA . This unique combination of steric bulk at the amide and HBA capacity at the C2 aroyl group is not replicated in any single commercially listed analog.

metabolic stability steric shielding proteolytic resistance

Regioisomeric Differentiation: 6-yl Amide vs. 5-yl Amide Substitution

The compound is substituted with the 2,2-dimethylpropanamide at the benzofuran C6 position, distinguishing it from the regioisomeric 5-yl amide analog (N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide, same molecular formula C22H23NO4) . In antiproliferative SAR studies of 3-methyl-1-benzofuran derivatives, the position of substituents on the benzofuran core (positions 4, 5, 6, and 7) was shown to be a key determinant of cytotoxic activity: compounds with methoxy groups at positions 4 and 6 remained largely inactive, whereas carboxamide introduction at position 7 significantly improved antiproliferative potency [1]. This regioisomer-dependent activity profile demonstrates that the 6-yl vs. 5-yl amide placement is not a trivial structural variation but can redirect the amide substituent into different spatial regions of a target binding site, potentially altering both potency and selectivity. Procurement of the correct regioisomer is therefore essential for reproducing any reported biological results or for conducting internally consistent SAR campaigns.

regiochemistry benzofuran SAR target binding orientation

929452-41-5: Recommended Research and Procurement Application Scenarios


HCV NS5B Palm Site Inhibitor Focused Screening

The compound's benzofuran scaffold with 4-methoxybenzoyl C2 substitution directly mirrors the pharmacophoric features of published HCV NS5B palm site allosteric inhibitors that achieved EC50 values below 100 nM and selectivity indices exceeding 371-fold [1]. 929452-41-5 is suitable for inclusion in medium-throughput HCV replicon screening cascades, particularly for groups exploring C6-amide SAR around the Wyeth/ViroPharma benzofuran chemotype disclosed in US 7,265,152 and US 7,666,863 [2]. Users should note that direct comparative potency data for this specific compound have not been disclosed; it is best deployed as a structural probe within a broader analog matrix rather than as a stand-alone benchmark compound.

Kinase Inhibition and Antiproliferative Screening Panels

Benzofuran derivatives with 3-methyl and C6-amide substitution have demonstrated antiproliferative activity in multiple cancer cell lines, including HePG2 (hepatocellular carcinoma), MCF-7 (breast), and Hela (cervical) [3]. The unique combination of the 4-methoxybenzoyl HBA and the sterically shielded 2,2-dimethylpropanamide makes 929452-41-5 a differentiated entry for kinase inhibition profiling, particularly against PI3K and VEGFR-2, which are established targets of structurally related benzofuran derivatives [4]. Procurement for panel screening is recommended when the goal is to compare the electronic and steric contributions of the C2-aroyl and C6-amide groups in a systematic fashion.

Regioisomeric Specificity Controls in SAR-by-Catalog

The compound serves as the 6-yl amide reference point for direct comparison with its 5-yl regioisomer (CAS 929471-83-0) in any study investigating the positional effects of benzofuran substitution on target binding . Published antiproliferative SAR on 3-methylbenzofurans has shown that substituent position is a key determinant of activity [5], making matched 5-yl/6-yl pairs essential controls for confirming regioisomer-specific biological effects. Researchers procuring both regioisomers simultaneously can establish whether their biological assay system is sensitive to this structural variable.

Computational Chemistry and Pharmacophore Model Building

With its well-defined substitution pattern (C2-4-methoxybenzoyl HBA, C3-methyl, C6-sterically hindered amide), 929452-41-5 is suitable as a computational reference structure for docking studies against benzofuran-targeted proteins such as HCV NS5B, PI3Kα, or Aurora B kinase [4]. The compound's calculated physicochemical properties (MW 365.4; predicted logP ~3.5–4.0 based on analog data) place it within lead-like chemical space, supporting its use as a refinement tool for pharmacophore hypotheses that aim to distinguish between the contributions of electronic (4-MeO vs. 4-Cl) and steric (tert-butyl amide vs. linear amide) features to target engagement.

Quote Request

Request a Quote for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.